

Technical Procurement & Application Guide: CJB-090 2HCl

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Compound of Interest

Compound Name: CJB-090 2HCl

CAS No.: 595584-40-0

Cat. No.: B606709

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Part 1: Executive Summary

CJB-090 2HCl (N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)butyl)-4-(pyridin-2-yl)benzamide dihydrochloride) is a high-affinity, selective Dopamine D3 Receptor (D3R) partial agonist.^[2] Unlike full antagonists, CJB-090 stabilizes receptor signaling, making it a critical tool for investigating the neurobiology of psychostimulant addiction (specifically cocaine and methamphetamine) and reinstatement behaviors.

This guide provides researchers with verified commercial sources, validated solubility protocols, and mechanistic insights to ensure experimental reproducibility.

Part 2: Chemical Profile & Mechanism^[1] Physicochemical Identity^{[2][3]}

- Compound Name: CJB-090 dihydrochloride^{[3][4][5][6][7]}
- CAS Number: 595584-40-0 (Note: This CAS is often associated with the parent structure; verify salt stoichiometry with specific vendor CoA).
- Molecular Formula:
- Molecular Weight: ~556.35 g/mol (Salt form)

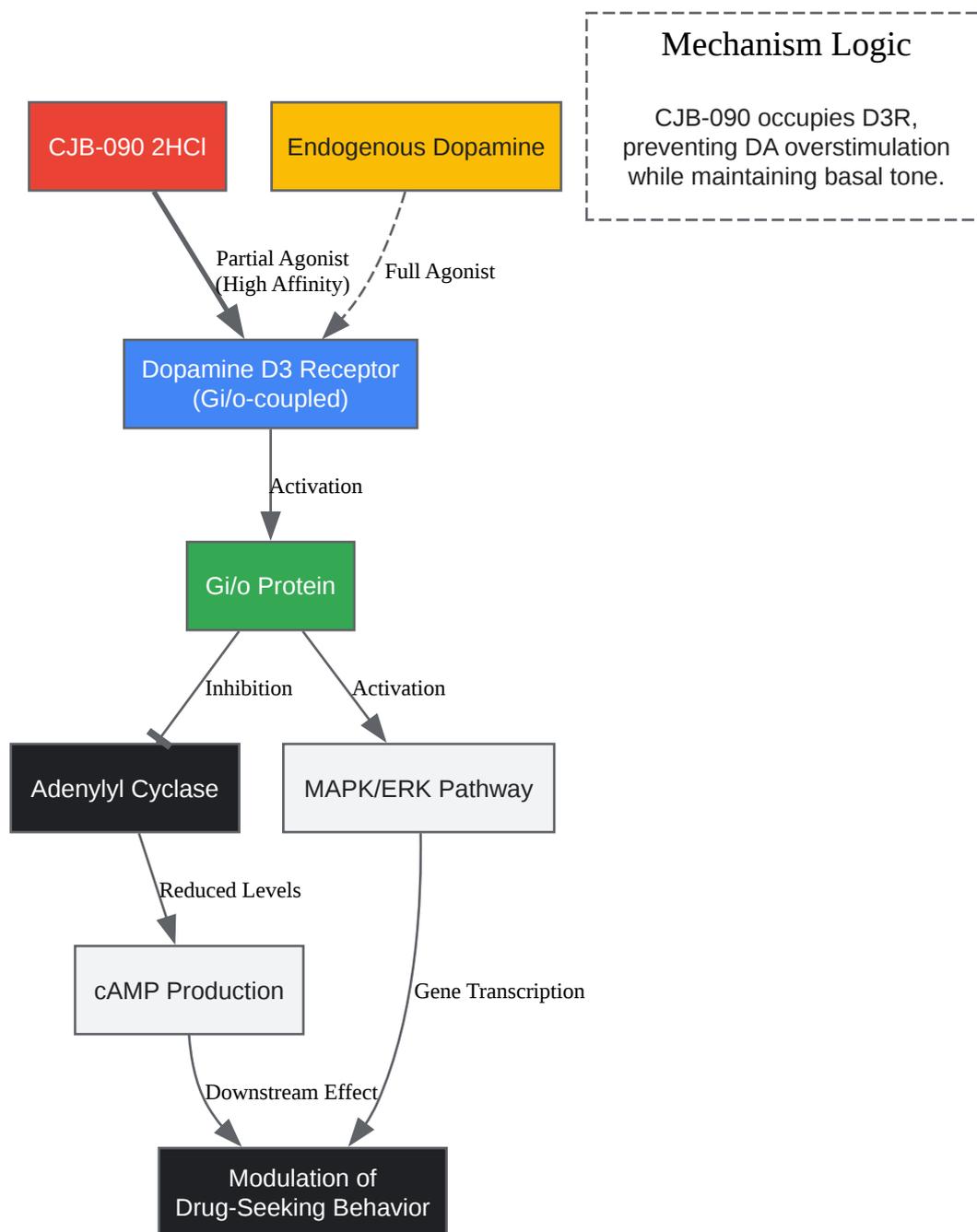
- Appearance: White to tan powder.[1]
- Solubility: Highly soluble in water (≥ 18 mg/mL) and DMSO.

Mechanism of Action: D3R Partial Agonism

CJB-090 targets the Dopamine D3 receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the limbic system (nucleus accumbens, Islands of Calleja).

Why Partial Agonism Matters: Full antagonists block all signaling, often inducing compensatory upregulation or side effects.[1] CJB-090 acts as a "stabilizer":

- In the presence of high dopamine (e.g., cocaine surge): It competes for the receptor, reducing excessive signaling (antagonist-like effect).
- In the absence of dopamine (e.g., withdrawal): It provides low-level intrinsic activation (agonist effect), preventing receptor supersensitivity.



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Figure 1: Signal transduction pathway of CJB-090 at the Dopamine D3 Receptor.[8][9] The compound modulates Gi/o-mediated inhibition of Adenylyl Cyclase.

Part 3: Commercial Procurement Landscape[1]

The following vendors are verified sources for the 2HCl salt form. The salt form is preferred for biological studies due to superior aqueous solubility compared to the free base.

Supplier	Catalog No.	Purity	Format	Solubility Data
MedChemExpress (MCE)	HY-119277	>98%	Powder	DMSO: 100 mg/mL; H2O: 50 mg/mL
Sigma-Aldrich	SML-XXXX*	≥98%	Powder	H2O: ≥18 mg/mL
TargetMol	T23891	99.86%	Powder	DMSO: 55 mg/mL
Cayman Chemical	Dist. via TargetMol	>98%	Solid	DMF: 20 mg/mL; PBS (pH 7.2): 10 mg/mL
Tocris	Check Local**	>98%	Solid	Soluble in water (up to 25 mM)

*Note: Sigma often lists this under "CJB 090 dihydrochloride hydrate". Verify specific catalog availability in your region. **Note: Tocris availability fluctuates; MCE and TargetMol are currently the most consistent primary sources.

Procurement Strategy:

- Request Batch CoA: Ensure the counter-ion is explicitly listed as 2HCl (Dihydrochloride).
- Salt Correction: When calculating molarity, use MW ~556.35 (Salt) vs ~483.4 (Free Base).

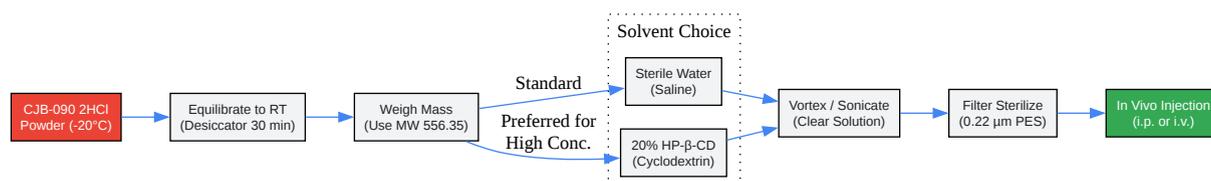
Part 4: Handling, Stability & Reconstitution[1]

Storage Protocol

- Powder: Store at -20°C (stable for 3 years). Desiccate to prevent hydrolysis.[1]
- In Solvent (Stock): Store at -80°C (stable for 6 months). Avoid freeze-thaw cycles.

Reconstitution Workflow

For in vivo use, avoiding organic solvents (like DMSO) is often preferred.[1] **CJB-090 2HCl** is water-soluble, but cyclodextrins can improve stability for injection.



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Figure 2: Step-by-step reconstitution protocol for preparing **CJB-090 2HCl** for animal administration.

Critical Note on pH: The 2HCl salt is acidic in solution. For high concentrations (>10 mg/mL), check pH and buffer with PBS or adjust to pH ~6.0-7.0 using dilute NaOH immediately prior to injection to prevent tissue irritation, though this may reduce solubility.[1]

Part 5: Experimental Application (In Vivo)

Dosage & Administration

Based on pharmacokinetics and behavioral studies (rats and squirrel monkeys), the following parameters are standard:

- Route: Intraperitoneal (i.p.) or Intravenous (i.v.).[10]
- Effective Dose Range:
 - Rats: 1.0 – 10.0 mg/kg (i.v. or i.p.).
 - Monkeys: 0.03 – 0.3 mg/kg (i.v.).
- Pretreatment Time: Administer 15–30 minutes prior to behavioral testing (e.g., cocaine challenge).[1]

Validated Protocol: Cocaine Reinstatement Model

- Training: Train animals to self-administer cocaine (i.v.) until stable baseline.
- Extinction: Replace cocaine with saline until responding ceases.
- Treatment: Administer **CJB-090 2HCl** (3-10 mg/kg i.p.).
- Challenge: Administer priming dose of cocaine (10 mg/kg i.p.).
- Observation: Measure lever presses. Result: CJB-090 should significantly attenuate reinstatement responding compared to vehicle control.

Part 6: References

- Newman, A. H., et al. (2003).[1][11] "Novel 4-(4-(2,3-dichlorophenyl)-1-piperazinyl)butylarylcarboxamides as selective dopamine D3 receptor antagonists." Journal of Medicinal Chemistry.
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- MedChemExpress. "CJB-090 dihydrochloride Product Datasheet."
- TargetMol. "**CJB-090 2HCl** Chemical Properties and Sourcing."
- Sigma-Aldrich. "CJB 090 dihydrochloride hydrate Product Information."

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